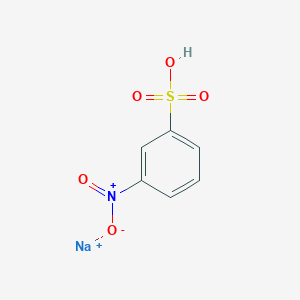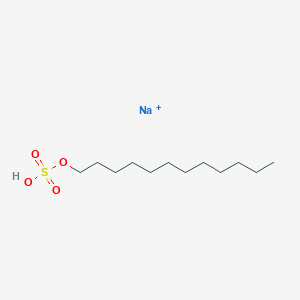
Sotirimod
Vue d'ensemble
Description
Sotirimod est un médicament à petite molécule qui a été étudié pour son utilisation potentielle dans le traitement de la kératose actinique et des infections cutanées. Il est connu pour ses propriétés immunomodulatrices, ce qui en fait un candidat prometteur pour diverses applications thérapeutiques .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de Sotirimod implique plusieurs étapes, commençant par la préparation de la structure de base de l'imidazo[4,5-c]1,5-naphtyridin-4-amine. Les étapes clés incluent :
Formation du noyau imidazo[4,5-c]1,5-naphtyridin-4-amine : Ceci implique la cyclisation de précurseurs appropriés dans des conditions contrôlées.
Réactions de substitution : Introduction des groupes 2-méthyle et 2-méthylpropyle par des réactions de substitution utilisant des réactifs appropriés.
Purification : Le produit final est purifié en utilisant des techniques telles que la recristallisation ou la chromatographie pour atteindre la pureté désirée.
Méthodes de production industrielle
La production industrielle de this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique :
Synthèse en vrac : Des réacteurs à grande échelle sont utilisés pour effectuer les réactions de cyclisation et de substitution.
Purification et contrôle qualité : Des techniques de purification avancées et des mesures strictes de contrôle qualité garantissent la cohérence et la pureté du produit final.
Analyse Des Réactions Chimiques
Types de réactions
Sotirimod subit diverses réactions chimiques, notamment :
Oxydation : this compound peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.
Réduction : Des réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels sur la molécule.
Substitution : This compound peut subir des réactions de substitution, en particulier aux atomes d'azote du noyau imidazo[4,5-c]1,5-naphtyridin-4-amine.
Réactifs et conditions courants
Oxydation : Des oxydants courants tels que le peroxyde d'hydrogène ou le permanganate de potassium peuvent être utilisés.
Réduction : Des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont généralement utilisés.
Substitution : Divers agents halogénants et nucléophiles peuvent être utilisés pour les réactions de substitution.
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent divers dérivés de this compound avec des groupes fonctionnels modifiés, qui peuvent avoir des propriétés pharmacologiques différentes .
Applications de la recherche scientifique
Chimie : Utilisé comme composé modèle pour l'étude des dérivés de l'imidazo[4,5-c]1,5-naphtyridin-4-amine.
Biologie : Etudié pour ses effets immunomodulateurs et son potentiel à moduler les réponses immunitaires.
Médecine : Exploré pour son potentiel à traiter la kératose actinique et d'autres affections cutanées.
Mécanisme d'action
This compound exerce ses effets par l'activation du récepteur Toll-like 7 (TLR7). Cette activation conduit à la stimulation des réponses immunitaires, y compris la production de cytokines et l'activation des cellules immunitaires. Les cibles moléculaires et les voies impliquées comprennent la voie de signalisation TLR7, qui joue un rôle crucial dans la modulation de la réponse immunitaire .
Applications De Recherche Scientifique
Chemistry: Used as a model compound for studying imidazo[4,5-c]1,5-naphthyridin-4-amine derivatives.
Biology: Investigated for its immunomodulatory effects and potential to modulate immune responses.
Medicine: Explored for its potential to treat actinic keratosis and other skin disorders.
Mécanisme D'action
Sotirimod exerts its effects through the activation of Toll-like receptor 7 (TLR7). This activation leads to the stimulation of immune responses, including the production of cytokines and the activation of immune cells. The molecular targets and pathways involved include the TLR7 signaling pathway, which plays a crucial role in modulating the immune response .
Comparaison Avec Des Composés Similaires
Composés similaires
Imiquimod : Un autre agoniste du TLR7 avec des propriétés immunomodulatrices similaires.
Resiquimod : Un composé avec une structure et une fonction similaires, utilisé pour des applications thérapeutiques similaires.
Gardiquimod : Un autre agoniste du TLR7 avec des propriétés antivirales et antitumorales.
Unicité de Sotirimod
This compound est unique en raison de ses caractéristiques structurelles spécifiques et de ses effets immunomodulateurs puissants. Il a montré des promesses dans les études précliniques pour sa capacité à moduler efficacement les réponses immunitaires, ce qui en fait un candidat précieux pour la poursuite de la recherche et du développement .
Propriétés
IUPAC Name |
2-methyl-1-(2-methylpropyl)imidazo[4,5-c][1,5]naphthyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5/c1-8(2)7-19-9(3)17-12-13(19)11-10(18-14(12)15)5-4-6-16-11/h4-6,8H,7H2,1-3H3,(H2,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXBCLVSLRUWISJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1CC(C)C)C3=C(C=CC=N3)N=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80177269 | |
| Record name | Sotirimod | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80177269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
227318-75-4 | |
| Record name | Sotirimod [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0227318754 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sotirimod | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05680 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Sotirimod | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80177269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SOTIRIMOD | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X04FQM7J4M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
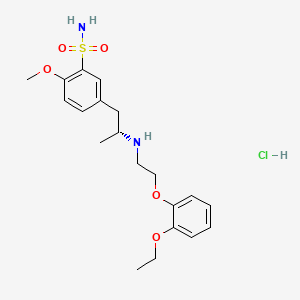
![N-[2-(dimethylamino)ethyl]-2,6-dimethyl-1-oxobenzo[b][1,6]naphthyridine-4-carboxamide](/img/structure/B1681883.png)
![2-[[4-[(4-Nitrophenyl)methoxy]phenyl]methyl]-4-thiazolidinecarboxylic acid ethyl ester](/img/structure/B1681884.png)
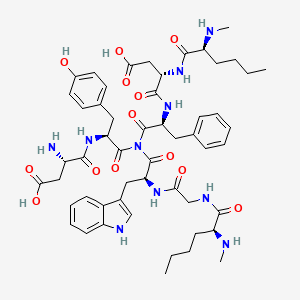
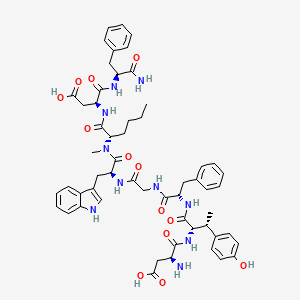

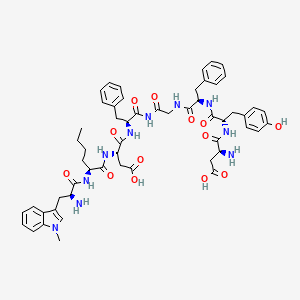
![2-(2-methoxyethoxy)ethyl N-[(2S)-1-[[(2S)-4-(cyclopropylamino)-3,4-dioxo-1-phenylbutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B1681895.png)
